molecular formula C14H11NO3 B2895818 8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one CAS No. 2580227-87-6

8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one

Cat. No.: B2895818
CAS No.: 2580227-87-6
M. Wt: 241.246
InChI Key: YMTUXHINIZHPKX-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.246. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 8-Methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one, falls within the broader class of benzoxazinones, notable for their diverse applications in synthetic organic chemistry and material science. For instance, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the versatility of benzoxazinone derivatives in organic synthesis (Gabriele et al., 2006). Moreover, the solventless synthesis of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine, leading to novel copolymerization behaviors, highlights the importance of benzoxazinones in developing sustainable polymeric materials (Wang et al., 2012).

Biological and Ecological Significance

Benzoxazinones, including derivatives like this compound, have been identified for their significant bioactivity and ecological roles. Research has explored their phytotoxic, antifungal, antimicrobial, and antifeedant effects, revealing their potential as leads for natural herbicide models and their importance in the chemical defense mechanisms of benzoxazinone-producing plants (Macias et al., 2009). The defensive role of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) in the Gramineae against pests and diseases underscores the ecological significance of these compounds in agricultural practices (Niemeyer, 1988).

Material Science and Engineering

The synthesis and functionalization of benzoxazinones have been pivotal in material science, particularly in the development of thermally curable monomers and polymers with advanced properties. For example, the synthesis of a thermally curable benzoxazine monomer with a photodimerizable coumarin group offers insights into the design of new materials with tunable properties through photochemical processes (Kiskan & Yagcı, 2007). Furthermore, the innovative synthesis and characterization of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate as a new corrosion inhibitor for carbon steel in acidic solutions demonstrate the practical applications of benzoxazinones in industrial settings, offering solutions to material degradation and corrosion problems (Hachama et al., 2016).

Properties

IUPAC Name

8-methyl-2-(3-methylfuran-2-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-8-4-3-5-10-11(8)15-13(18-14(10)16)12-9(2)6-7-17-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTUXHINIZHPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=C(C=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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